molecular formula C12H10ClN3O3 B214215 1-(2-chlorobenzoyl)-4-nitro-3,5-dimethyl-1H-pyrazole

1-(2-chlorobenzoyl)-4-nitro-3,5-dimethyl-1H-pyrazole

Katalognummer B214215
Molekulargewicht: 279.68 g/mol
InChI-Schlüssel: UBSAMMCVUWRPTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-chlorobenzoyl)-4-nitro-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various pharmaceutical products due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(2-chlorobenzoyl)-4-nitro-3,5-dimethyl-1H-pyrazole is not well understood. However, it is believed that this compound acts by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-4-nitro-3,5-dimethyl-1H-pyrazole has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have insecticidal and herbicidal properties.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-(2-chlorobenzoyl)-4-nitro-3,5-dimethyl-1H-pyrazole in lab experiments include its unique chemical properties, which make it an ideal candidate for the synthesis of various pharmaceutical products. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Zukünftige Richtungen

There are several future directions for research involving 1-(2-chlorobenzoyl)-4-nitro-3,5-dimethyl-1H-pyrazole. One direction is to investigate its potential as a treatment for various inflammatory diseases such as arthritis and asthma. Another direction is to explore its potential as a pesticide or herbicide. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 1-(2-chlorobenzoyl)-4-nitro-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research. Its unique chemical properties make it an ideal candidate for the synthesis of various pharmaceutical products. Further research is needed to fully understand its mechanism of action and potential applications in the fields of medicine and agriculture.

Synthesemethoden

The synthesis of 1-(2-chlorobenzoyl)-4-nitro-3,5-dimethyl-1H-pyrazole involves the reaction between 2-chlorobenzoyl chloride and 4-nitro-3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in anhydrous conditions. The resulting product is then purified using column chromatography to obtain the pure compound.

Wissenschaftliche Forschungsanwendungen

1-(2-chlorobenzoyl)-4-nitro-3,5-dimethyl-1H-pyrazole has been widely used in scientific research due to its unique chemical properties. This compound has been used in the synthesis of various pharmaceutical products such as anti-inflammatory drugs, analgesics, and antipyretics. It has also been used in the synthesis of pesticides and herbicides.

Eigenschaften

Produktname

1-(2-chlorobenzoyl)-4-nitro-3,5-dimethyl-1H-pyrazole

Molekularformel

C12H10ClN3O3

Molekulargewicht

279.68 g/mol

IUPAC-Name

(2-chlorophenyl)-(3,5-dimethyl-4-nitropyrazol-1-yl)methanone

InChI

InChI=1S/C12H10ClN3O3/c1-7-11(16(18)19)8(2)15(14-7)12(17)9-5-3-4-6-10(9)13/h3-6H,1-2H3

InChI-Schlüssel

UBSAMMCVUWRPTI-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2Cl)C)[N+](=O)[O-]

Kanonische SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2Cl)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.